![molecular formula C21H27N3O4S B2412693 N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953231-55-5](/img/structure/B2412693.png)
N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Biological Activity
N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular properties:
Property | Value |
---|---|
CAS Number | 946330-35-4 |
Molecular Formula | C20H24N4O3S |
Molecular Weight | 396.49 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurological pathways. The compound has shown potential as an inhibitor of cholinesterases, which are critical in neurotransmission processes.
Enzyme Inhibition
Research indicates that similar compounds with oxalamide structures exhibit inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cholinesterases. The IC50 values for various derivatives have been reported, showcasing the structure-activity relationship that influences their potency.
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
N1-(3,4-dimethoxyphenyl) derivative | 45 | BChE |
N2-thiophen derivative | 60 | AChE |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it reduced neuronal death and oxidative damage markers, suggesting potential use in treating neurodegenerative disorders .
- Behavioral Studies : Animal models treated with the compound showed improved cognitive performance in maze tests compared to controls, indicating its potential as a cognitive enhancer through cholinergic modulation .
Scientific Research Applications
Chemical Overview
- Molecular Formula : C₁₈H₂₂N₂O₃S
- Molecular Weight : 346.4 g/mol
- CAS Number : 2034599-49-8
The compound features a distinctive structure that includes a piperidine ring, methoxyphenyl group, and an oxalamide linkage. These structural characteristics contribute to its unique biological properties.
The biological activity of N1-(3,4-dimethoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has been investigated in several studies, revealing its potential in various therapeutic applications:
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it can inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in metabolic disorders and certain cancers. The inhibition of NNMT could lead to therapeutic benefits in treating these conditions by modulating metabolic processes .
Cytotoxicity in Cancer Models
In vitro assays have demonstrated cytotoxic effects of this compound on various cancer cell lines. The presence of the piperidine moiety is believed to contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation . Studies focusing on structure-activity relationships indicate that modifications to the compound's structure could enhance its cytotoxic effects.
Study 1: Enzyme Interaction with NNMT
A detailed study evaluated the interaction of this compound with NNMT. The results indicated significant inhibition at micromolar concentrations, suggesting a strong affinity for the enzyme. This finding highlights the compound's potential as a therapeutic agent for metabolic disorders associated with NNMT dysfunction.
Study 2: Anticancer Activity
In another study, the compound was tested against several cancer cell lines, including breast and lung cancer models. The results showed that it effectively reduced cell viability in a dose-dependent manner. The mechanism of action appears to involve both apoptotic pathways and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-27-18-6-5-16(12-19(18)28-2)23-21(26)20(25)22-13-15-7-9-24(10-8-15)14-17-4-3-11-29-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMHUQRWQJBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.